![molecular formula C13H18ClN B1531376 3-[(E)-2-phenylethenyl]piperidine hydrochloride CAS No. 2098157-51-6](/img/structure/B1531376.png)
3-[(E)-2-phenylethenyl]piperidine hydrochloride
Overview
Description
“3-[(E)-2-phenylethenyl]piperidine hydrochloride” is a derivative of piperidine . Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
Piperidine is a six-membered heterocyclic compound with the molecular formula (CH2)5NH . It consists of five methylene bridges (-CH2-) and one amine bridge (-NH-) .
Chemical Reactions Analysis
Piperidine derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of Ugi multicomponent reaction (MCR) products . They have also been involved in cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Scientific Research Applications
Inhibition of Blood Platelet Aggregation
One area of application is the development of inhibitors for ADP-induced aggregation of blood platelets. Compounds related to "3-[(E)-2-phenylethenyl]piperidine hydrochloride" have been synthesized and evaluated for their anti-aggregatory properties. These studies contribute to understanding the structure-activity relationships essential for designing more effective therapeutic agents against thrombotic disorders. The research by Grisar et al. (1976) on (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride exemplifies this application, highlighting the compound's ability to inhibit platelet aggregation, albeit with an unfavorable therapeutic ratio in subacute toxicity evaluations (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Gastrointestinal Motility Disorders
Another significant application is in the treatment of gastrointestinal motility disorders. Zimmerman et al. (1994) conducted structure-activity relationship studies within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, leading to the discovery of compounds that act as peripherally selective opioid antagonists. These findings are pivotal for clinical investigations into mu opioid receptor involvement in GI motility disorders, offering a potential therapeutic pathway (Zimmerman, Gidda, Cantrell, Schoepp, Johnson, & Leander, 1994).
Anti-Acetylcholinesterase Activity
Research into anti-acetylcholinesterase (anti-AChE) activity has also been conducted, with 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives being synthesized and evaluated. These compounds, including those derived from "this compound," have shown significant potential as inhibitors, suggesting applications in treating diseases characterized by AChE dysfunction, such as Alzheimer's disease. Sugimoto et al. (1990) identified compounds with enhanced activity through the introduction of bulky groups, underscoring the importance of molecular structure in enzyme inhibition efficacy (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Mechanism of Action
Target of Action
Piperidine, a major component of this compound, has been found to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Safety and Hazards
properties
IUPAC Name |
3-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,8-9,13-14H,4,7,10-11H2;1H/b9-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBGBWPYGPBNOP-HRNDJLQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C=CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)/C=C/C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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